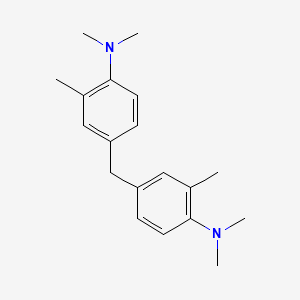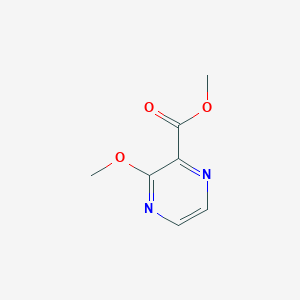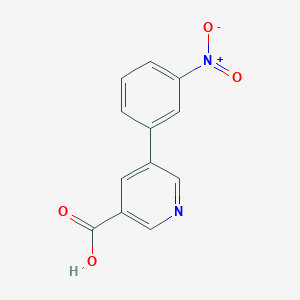
5-(3-Nitrophenyl)nicotinic acid
Overview
Description
5-(3-Nitrophenyl)nicotinic Acid (CAS# 898907-67-0) is a research chemical . It has a molecular weight of 244.20 and a molecular formula of C12H8N2O4 . The IUPAC name is 5-(3-nitrophenyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16) . The compound is canonicalized and has a heavy atom count of 18 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a LogP value of 2.87820 . The compound has a topological polar surface area of 96 .Scientific Research Applications
Nicotinic Acid and Cardiovascular Health
Nicotinic acid is renowned for its potent lipid-modifying effects, significantly impacting the treatment and prevention of coronary artery disease. It effectively lowers LDL and VLDL cholesterol while raising HDL cholesterol. The elucidation of mechanisms through which nicotinic acid alters the lipoprotein profile has been complemented by evidence of its nonlipid-mediated anti-inflammatory effects, including the direct enhancement of adiponectin secretion, demonstrating a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Nicotinic Acid in Dyslipidemia Treatment
Prolonged-release nicotinic acid formulations have been developed to improve tolerability and minimize the flushing effect associated with immediate-release forms. These formulations retain the efficacy of crystalline immediate-release nicotinic acid in treating dyslipidemia, offering an effective option for managing atherogenic dyslipidemia, commonly associated with type 2 diabetes mellitus and the metabolic syndrome, without adversely affecting glycemic control in most patients (McCormack & Keating, 2005).
Anti-inflammatory Effects of Nicotinic Acid
Beyond its cardiovascular benefits, nicotinic acid has been identified to possess anti-inflammatory effects. These effects are mediated through nonlipid pathways, including the enhancement of adiponectin secretion, which plays a protective role against atherosclerosis. The exploration of these "pleiotropic" effects opens avenues for developing new therapeutic molecules that could harness these benefits without the associated side effects (Knip et al., 2000).
Potential Anticancer Applications
Nicotinic acid derivatives have been explored for their anticancer potential. The wide variety of biological properties displayed by these derivatives makes them of immense importance in developing anticancer drugs. Considerable research has focused on synthesizing and investigating the anticancer capabilities of nicotinic acid derivatives, highlighting their significance in treating this challenging disease (Jain, Utreja, Kaur, & Jain, 2020).
Neuroprotection and Cognitive Enhancement
Nicotinic acid and its receptors are being investigated for their potential in treating cognitive symptoms in schizophrenia and other brain injuries or diseases. This line of research is particularly focused on the development of noninvasive functional neuroimaging biomarkers to determine the biological effects of nicotinic agents, potentially through modulation of intrinsic brain networks. The findings could inform future studies on the network effects of nicotinic agents (Smucny & Tregellas, 2013).
Mechanism of Action
Target of Action
5-(3-Nitrophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . These targets include nicotinic acid receptors and nicotinamide adenine dinucleotide (NAD+) . These receptors and coenzymes play crucial roles in various metabolic processes, including redox reactions .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It acts as a precursor to nicotinamide coenzymes, which are vital electron donors or acceptors in redox reactions catalyzed by various enzymes . This interaction leads to changes in the metabolic processes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD±dependent pathway . This pathway is crucial for redox metabolism, and maintaining the intracellular pool of niacin is vital for its functioning . The compound also affects other pathways downstream of the nicotinic receptors .
Pharmacokinetics
Nicotinic acid is known to have high GI absorption , and its bioavailability is influenced by factors such as dosage form and administration route .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These effects include neoangiogenesis, cell division, and proliferation . The compound affects both neural and non-neural cells through specific pathways downstream of nicotinic receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the availability of nicotinic acid in the environment . Suboptimal levels of nicotinic acid have been correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(3-Nitrophenyl)nicotinic acid, like other forms of niacin, can serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are involved in numerous biochemical reactions, acting as electron donors or acceptors in redox reactions .
Cellular Effects
It is known that niacin, from which this compound is derived, plays a vital role in cellular functions . Niacin is required to form nicotinamide adenine dinucleotide (NAD), a vital molecule in cellular functions . The amount of NAD reduces with aging, leading to aging at the cellular level .
Molecular Mechanism
It is known that niacin, from which this compound is derived, is involved in the synthesis of NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Temporal Effects in Laboratory Settings
It is known that the binding potential of nAChRs in the brains of smokers decreased by 33.5% ± 10.5% after 4 h of smoking cessation, increased by 25.7% ± 9.2% after 10 d of smoking cessation, and decreased to the level of nonsmokers after 21 d of smoking cessation .
Dosage Effects in Animal Models
It is known that niacin, from which this compound is derived, has been shown to have beneficial effects in animal models with glioblastomas .
Metabolic Pathways
This compound is involved in the metabolic pathways of niacin . Niacin is converted to NAD+ in a three-step reaction pathway, and its formation from nicotinic acid occurs in a three-step process .
Transport and Distribution
It is known that niacin, from which this compound is derived, cannot be transported into human cells, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .
Subcellular Localization
It is known that the distinct localization of the various NMNAT enzymes indicates that there are likely to be distinct pools of NAD+ in the different subcellular organelles and that these pools are independently regulated through the activity of a given NMNAT .
Properties
IUPAC Name |
5-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCBPJUNKJQITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611258 | |
| Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898907-67-0 | |
| Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


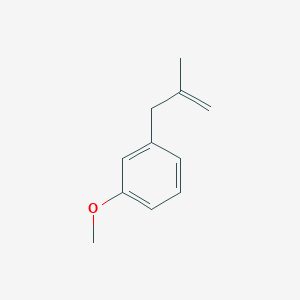
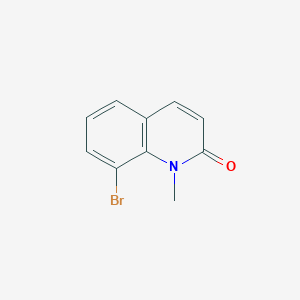
![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)
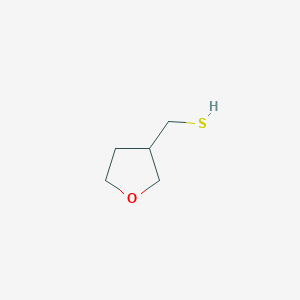

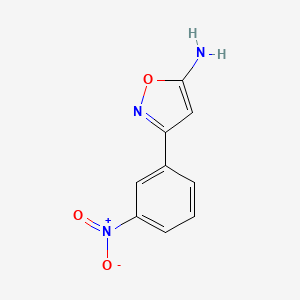
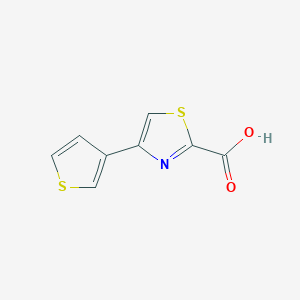
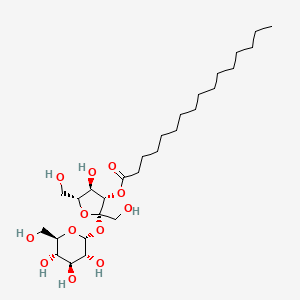

![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)
